REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.[OH:8][S:9]([O-:11])=[O:10].[OH-].[Ca+2:13].[OH-]>>[CH:5]1[C:4]([OH:7])=[CH:3][CH:2]=[C:1]([S:9]([O-:11])(=[O:10])=[O:8])[CH:6]=1.[CH:5]1[C:4]([OH:7])=[CH:3][CH:2]=[C:1]([S:9]([O-:11])(=[O:10])=[O:8])[CH:6]=1.[Ca+2:13] |f:0.1,2.3.4,5.6.7|
|
Name
|
phenol sulfonic acid
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)O.OS(=O)[O-]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
approximately, filtration
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble components
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |